

In-Depth Technical Guide: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid

Cat. No.: B065131

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies for **(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid**. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Chemical Identity and Properties

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is a protected cytosine derivative. The benzhydryloxycarbonyl (Bhoc) group serves as a protecting group for the exocyclic amine of the cytosine base, making this compound a key intermediate in the synthesis of modified nucleosides and oligonucleotides.^[1] Its structure allows for the selective modification of other parts of the molecule.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid
CAS Number	186046-78-6[2][3][4]
Molecular Formula	C20H17N3O5[2][4]
Synonyms	(4-Benzhydryloxycarbonylamino-2-oxo-2H-pyrimidin-1-yl)-acetic acid, 2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid, [4-N-(benzhydryloxycarbonyl)cytosin-1-yl]acetic acid

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	379.37 g/mol	[2][4]
Appearance	White to off-white or yellowish solid	[1][5]
Melting Point	100-110 °C	[5]
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[5]	
Density (Predicted)	1.33 ± 0.1 g/cm ³	[4]
pKa (Predicted)	2.95 ± 0.10	[4]

Synthesis

The synthesis of **(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid** is a multi-step process. A general laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis

A general procedure for the synthesis involves the reaction of cytosine with benzyl 2-bromoacetate followed by protection of the exocyclic amine with a benzhydryloxycarbonyl group and subsequent hydrolysis of the benzyl ester.^{[2][3]}

Step 1: Synthesis of Cytosine-1-benzylacetic acid^{[2][3]}

- Dissolve cytosine in N,N-dimethylformamide (DMF).
- Add potassium tert-butoxide and heat the reaction mixture.
- Cool the reaction and add benzyl 2-bromoacetate dropwise.
- Allow the reaction to proceed at room temperature.
- Quench the reaction with acetic acid and remove the solvent under reduced pressure.
- Resuspend the residue in water, stir, and filter to collect the product. Wash with water.

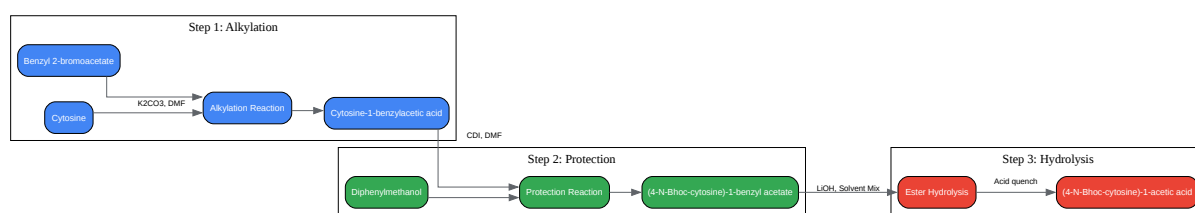
Step 2: Synthesis of (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate^{[2][3]}

- Dissolve the cytosine-1-benzylacetic acid in DMF.
- Add N,N'-carbonyldiimidazole and heat the mixture.
- Add diphenylmethanol in batches and continue the reaction.
- Quench the reaction with methanol.
- Remove the solvent and recrystallize the residue from ethanol and then methanol to obtain the protected intermediate.

Step 3: Synthesis of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid^{[2][3]}

- Dissolve the (4-N-(diphenylmethoxycarbonyl)-cytosine)-1-acetate in a mixture of acetonitrile, methanol, water, and ethanol.
- Cool the solution and add an aqueous solution of lithium hydroxide monohydrate.

- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding an aqueous solution of citric acid to yield the final product.



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Synthesis Workflow for the Target Compound.

Analytical Methods

The purity and identity of **(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid** are typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A common method for purity analysis is reverse-phase HPLC.

Experimental Protocol: HPLC Analysis

- Column: C18 stationary phase.
- Mobile Phase: A gradient of acetonitrile and water is typically used.

- Detection: UV detection.
- Purity: A purity of $\geq 98\%$ is commonly reported for commercial samples.^[1]



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A Typical HPLC Analysis Workflow.

Biological and Pharmaceutical Relevance

(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is primarily utilized as a protected intermediate in the synthesis of nucleoside analogs and for incorporation into synthetic oligonucleotides.^[1] The benzhydryloxycarbonyl protecting group is advantageous due to its stability and specific deprotection conditions, which allows for precise control during complex chemical syntheses.

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its role as a building block suggests its use in the development of therapeutic oligonucleotides or small molecule drugs that may target various cellular processes. The resulting modified nucleosides could be designed to interact with specific enzymes or receptors, or to be incorporated into DNA or RNA strands to modulate gene expression.

Stability and Storage

For long-term stability, **(4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid** should be stored at 2-8°C, protected from light.

Safety and Handling

Detailed safety data for this compound is limited. Therefore, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, and direct contact with the skin and eyes, as well as inhalation of dust, should be

avoided.[5] In case of exposure, it is recommended to wash the affected area immediately and seek medical advice.[5]

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